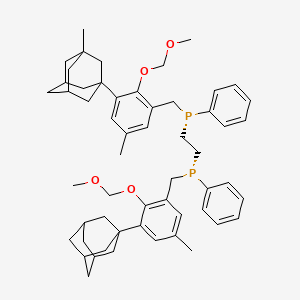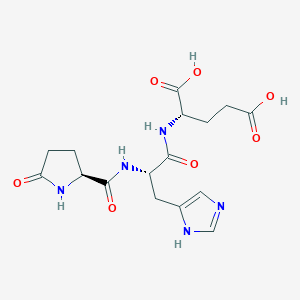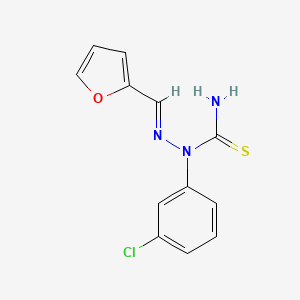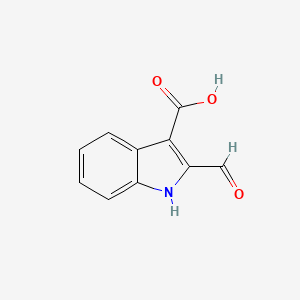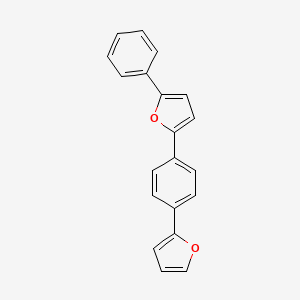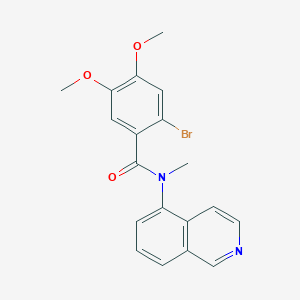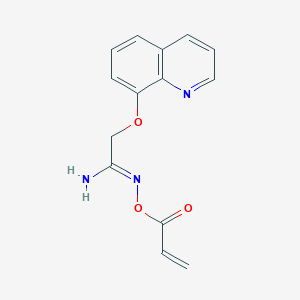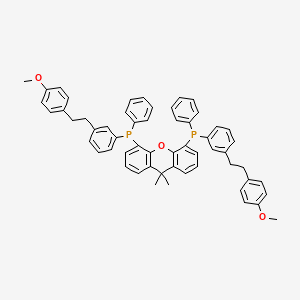
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine): is a complex organic compound that features a xanthene core substituted with phosphine groups. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylxanthene and appropriate phosphine precursors.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Catalysts: Palladium or other transition metal catalysts are employed to facilitate the coupling reactions.
Temperature and Time: The reaction mixture is heated to temperatures ranging from 100°C to 150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Transition metal catalysts like palladium, nickel, or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
Chemistry:
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine:
Drug Development: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals like palladium, nickel, and platinum, which are commonly used in catalytic cycles.
類似化合物との比較
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Known for its use in similar catalytic applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Another compound with comparable electronic properties and steric hindrance.
Uniqueness: What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) apart is its specific substitution pattern, which provides unique electronic and steric properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.
特性
分子式 |
C57H52O3P2 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC名 |
[3-[2-(4-methoxyphenyl)ethyl]phenyl]-[5-[[3-[2-(4-methoxyphenyl)ethyl]phenyl]-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-23-13-25-53(61(47-17-7-5-8-18-47)49-21-11-15-43(39-49)29-27-41-31-35-45(58-3)36-32-41)55(51)60-56-52(57)24-14-26-54(56)62(48-19-9-6-10-20-48)50-22-12-16-44(40-50)30-28-42-33-37-46(59-4)38-34-42/h5-26,31-40H,27-30H2,1-4H3 |
InChIキー |
PJPZKONRYABKPI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)CCC5=CC=C(C=C5)OC)OC6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


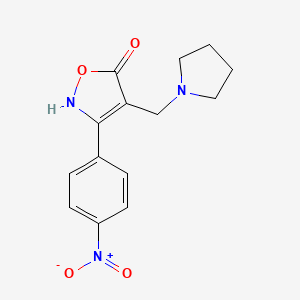
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
